molecular formula C10H12Cl2N2O B1436407 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride CAS No. 2060006-66-6

2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride

Cat. No.: B1436407
CAS No.: 2060006-66-6
M. Wt: 247.12 g/mol
InChI Key: DKYFBJKKUUSUJB-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride: is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride typically involves the reaction of 2-aminophenol with appropriate chlorinated reagents under controlled conditions One common method involves the use of 2-aminophenol and 5-chloro-2-nitrobenzaldehyde, followed by reduction and cyclization to form the benzoxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the benzoxazole ring or the amine group.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzoxazole derivatives.

Biology: In biological research, it is used to study the interactions of benzoxazole derivatives with biological targets, including enzymes and receptors.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
  • 2-(5-Chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
  • 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanol

Comparison:

  • 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride: Similar structure but with an ethylamine group instead of a propan-2-amine group. This difference can affect the compound’s reactivity and biological activity.
  • 2-(5-Chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Contains a sulfonamide group, which can significantly alter its chemical properties and biological interactions.
  • 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanol: Contains a hydroxyl group, making it more hydrophilic and potentially altering its solubility and reactivity.

The uniqueness of 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c1-10(2,12)9-13-7-5-6(11)3-4-8(7)14-9;/h3-5H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYFBJKKUUSUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=C(O1)C=CC(=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060006-66-6
Record name 2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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